3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound is a derivative of difluorophenylboronic acid and difluorophenylacetic acid , which are used in various chemical reactions and have applications in the synthesis of other complex molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as difluorophenylboronic acid are used as reactants in various chemical reactions, including Suzuki cross-coupling reactions . Another similar compound, difluorophenylacetic acid, has been used in the synthesis of nonpolar peptide nucleic acid monomers .Molecular Structure Analysis
The molecular structure of similar compounds like difluorophenylboronic acid has been analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
Difluorophenylboronic acid can react with aryl and heteroaryl halides in Suzuki cross-coupling reactions . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like difluorophenylboronic acid have been analyzed. It has a molecular weight of 157.91 g/mol and can form two hydrogen bonds .Safety And Hazards
Future Directions
While specific future directions for this compound are not available, fluorinated compounds in general are of interest in the development of new pharmaceuticals and agrochemicals . They have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring .
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXADXRCZDAVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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